2,2-Dinitropropanol

Beschreibung

Contextualization within Modern Nitrated Organic Chemistry Research

In the broad and dynamic field of nitrated organic chemistry, 2,2-Dinitropropanol (DNPOH) stands out as a key intermediate. The presence of the gem-dinitro functionality is a hallmark of many energetic materials, and DNPOH serves as a crucial precursor to a number of them. Research in this area is driven by the continuous need for high-performance, yet safer and more environmentally benign energetic compounds for both military and civilian applications.

Modern research increasingly focuses on developing cleaner and more efficient synthetic pathways to these materials. Traditional methods for producing polynitroalkanes often generate significant amounts of hazardous waste. serdp-estcp.mil Consequently, a substantial portion of contemporary research is dedicated to creating "greener" manufacturing processes. The development of electrochemical routes for the synthesis of DNPOH is a prime example of this trend, promising to drastically reduce corrosive salt waste compared to conventional methods. serdp-estcp.mildtic.mil The production of approximately 200,000 pounds of DNPOH via traditional routes is estimated to generate over 2.5 million pounds of hazardous waste. serdp-estcp.mil

Furthermore, the study of DNPOH and its derivatives contributes to a deeper understanding of the decomposition pathways of energetic materials. Recent studies have identified this compound as a hydrolysis product in the aging of eutectic mixtures of bis(2,2-dinitropropyl) acetal (B89532) and formal (BDNPA/F), a common nitroplasticizer. osti.govacs.org This knowledge is vital for predicting the stability and lifetime of materials containing these compounds.

Academic Significance as a Versatile Synthetic Precursor

The academic significance of this compound lies in its role as a versatile synthetic precursor for a variety of complex molecules, particularly energetic plasticizers. These plasticizers are essential components in polymer-bonded explosives (PBXs) and solid rocket propellants, where they improve processability and enhance mechanical properties without compromising energetic performance. dtic.milgoogle.com

The hydroxyl group in this compound provides a reactive handle for a range of chemical transformations. One of the most prominent applications is its reaction with aldehydes to form acetals and formals. For instance, reacting DNPOH with acetaldehyde (B116499) yields bis(2,2-dinitropropyl)acetal (BDNPA), and its reaction with a formaldehyde (B43269) source produces bis(2,2-dinitropropyl)formal (BDNPF). google.comgoogle.com A eutectic mixture of BDNPA and BDNPF is a widely used energetic plasticizer. dtic.miltandfonline.com

Beyond these, DNPOH is a building block for other energetic materials. It can be used in the synthesis of novel energetic plasticizers like bis(2,2-dinitropropyl ethylene) formal (BDNPEF) through condensation with formaldehyde and ethylene (B1197577) glycol. kci.go.kr It also serves as a precursor for various esters, which are themselves being investigated as potential energetic materials. google.com The Michael reaction of this compound with olefinic and acetylenic acceptors further expands its synthetic utility. acs.org

The following table summarizes some of the key downstream products synthesized from this compound:

| Precursor | Reagent(s) | Product | Application |

| This compound | Acetaldehyde | Bis(2,2-dinitropropyl)acetal (BDNPA) | Energetic Plasticizer |

| This compound | Formaldehyde | Bis(2,2-dinitropropyl)formal (BDNPF) | Energetic Plasticizer |

| This compound | Formaldehyde, Ethylene Glycol | Bis(2,2-dinitropropyl ethylene) formal (BDNPEF) | Energetic Plasticizer |

| This compound | Carboxylic Acids | Gem-dinitro esters | Energetic Materials |

Historical Development of this compound Research

An alternative route involved the conversion of 1-chloro-1-nitroethane (B146382) to potassium 1-nitro-1-ethanenitronate, followed by methylolation to yield this compound. researchgate.net This four-step laboratory process, starting from nitroethane, was considered superior for preparing large quantities of the compound. researchgate.net Studies on the continuous preparation of this compound were published as early as 1962. acs.org

More recent research has focused on overcoming the limitations of these earlier methods, particularly the environmental impact. The development of electrochemical synthesis routes represents a significant advancement. researchgate.netosti.govosti.gov These methods, which use an anode to replace chemical oxidants, aim to reduce secondary waste and associated disposal costs. researchgate.netosti.gov The use of mediators like the Fe(CN)6-3/-4 couple has shown promise for scalable and more environmentally friendly production of DNPOH. osti.govosti.gov

The table below provides a summary of the physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C3H6N2O5 |

| Molecular Weight | 150.09 g/mol lookchem.com |

| Density | 1.483 g/cm³ lookchem.comchemsrc.com |

| Boiling Point | 252.8 °C at 760 mmHg lookchem.comchemsrc.com |

| Flash Point | 117.4 °C lookchem.com |

| Appearance | Colorless liquid chemister.ru |

| CAS Number | 918-52-5 lookchem.com |

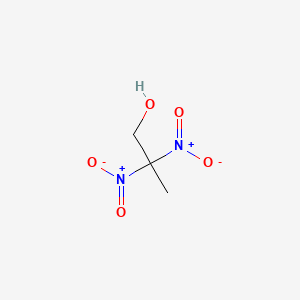

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

918-52-5 |

|---|---|

Molekularformel |

C3H6N2O5 |

Molekulargewicht |

150.09 g/mol |

IUPAC-Name |

2,2-dinitropropan-1-ol |

InChI |

InChI=1S/C3H6N2O5/c1-3(2-6,4(7)8)5(9)10/h6H,2H2,1H3 |

InChI-Schlüssel |

IPLRZPREFHIGIB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)([N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 2,2 Dinitropropanol

Traditional Oxidative Nitration Pathways

Traditional methods for synthesizing 2,2-dinitropropanol primarily rely on the oxidative nitration of suitable precursors. These pathways often involve the formation of a nitronate salt, which is subsequently oxidized and nitrated to introduce a second nitro group onto the same carbon atom.

Mechanistic Investigations of Nitronate Oxidative Nitration

The oxidative nitration of nitronate salts is a cornerstone of traditional this compound synthesis. A well-established method is the Kaplan-Shechter reaction, which involves the oxidation of a nitronate salt with silver nitrate (B79036) in the presence of a nitrite (B80452) ion. sciencemadness.org This reaction, however, is hampered by the high cost of silver nitrate. sciencemadness.org

A proposed mechanism for a similar reaction involving persulfate and a ferricyanide (B76249) catalyst suggests that the nitronate salt is oxidized to form a radical intermediate. sciencemadness.orgacs.org This intermediate then reacts with the nitrite ion to yield the gem-dinitro compound. The ferricyanide acts as a catalytic oxidant, being regenerated by the persulfate. sciencemadness.org The process is sensitive to the concentration of the nitrite ion, with higher molar ratios favoring better yields. sciencemadness.org

Utilization of Nitroethane and Related Precursors

Nitroethane serves as a common and crucial starting material for the synthesis of this compound. researchgate.netprepchem.com The synthesis typically proceeds in two main steps. First, nitroethane is condensed with formaldehyde (B43269) in the presence of a base, such as sodium hydroxide (B78521), to form 2-nitro-1-propanol. prepchem.com This intermediate is then subjected to oxidative nitration to yield this compound. osti.govprepchem.com

Another route involves the conversion of 1-chloro-1-nitroethane (B146382) to potassium 1-nitro-1-ethanenitronate, which is then reacted with formaldehyde (methylolation) to produce this compound. researchgate.net This latter pathway has been explored as an alternative to circumvent the economic disadvantages associated with silver-based oxidation. researchgate.net

Role of Specific Catalytic Systems in Oxidative Nitration

To overcome the economic and environmental drawbacks of using stoichiometric silver nitrate, catalytic systems have been developed. One effective system employs a catalytic amount of potassium ferricyanide in conjunction with a stoichiometric amount of a persulfate salt, such as sodium persulfate. sciencemadness.orgprepchem.com In this system, the ferricyanide initiates the oxidation of the nitronate, and the persulfate regenerates the ferricyanide, allowing the catalytic cycle to continue. sciencemadness.org This method has been successfully applied to the synthesis of this compound from 2-nitro-1-propanol, achieving good yields. sciencemadness.orgprepchem.com

The following table summarizes a typical laboratory-scale synthesis of this compound using a ferricyanide/persulfate catalytic system.

| Reagent | Amount (mmoles) | Role |

| 2-Nitro-1-propanol | 66.5 | Precursor |

| Sodium Nitrite | 265 | Nitrating Agent |

| Sodium Persulfate | 66.3 | Oxidant |

| Potassium Ferricyanide | 13.4 | Catalyst |

| Sodium Hydroxide | 66.5 | Base |

| Formaldehyde (37%) | 66.5 | Reactant |

This table is based on data from a representative synthesis. prepchem.com

Electrochemical Synthesis Approaches

Electrochemical methods offer a promising alternative to traditional chemical synthesis, primarily by reducing the generation of secondary waste and avoiding costly reagents. researchgate.netosti.gov These approaches utilize an electrochemical cell to drive the oxidative nitration reaction.

Principles of Electrochemical Oxidative Nitration of Nitroalkanes

The electrochemical synthesis of this compound involves the oxidative nitration of a nitroalkane precursor at the anode of an electrochemical cell. researchgate.net A key strategy is the use of a reversible chemical mediator, such as the ferricyanide/ferrocyanide (Fe(CN)₆³⁻/Fe(CN)₆⁴⁻) couple. researchgate.netosti.gov In this process, the ferrocyanide is oxidized to ferricyanide at the anode. The ferricyanide then acts as the chemical oxidant in the bulk solution, converting the nitronate salt to the gem-dinitro compound, and is itself reduced back to ferrocyanide. researchgate.net This mediated approach allows for the continuous regeneration of the oxidant.

Bench-Scale and Continuous Flow Electrochemical Syntheses

The feasibility of electrochemical synthesis has been demonstrated at the bench scale and in continuous flow systems. researchgate.netosti.gov A continuous flow electrochemical cell has been designed to produce the intermediate, potassium 1,1-dinitroethanate, where the product precipitates out of the reaction mixture and can be continuously removed. researchgate.net The starting materials, nitroethane and potassium nitrite, are added as they are consumed. researchgate.net This approach not only enhances efficiency but also simplifies product separation.

Pilot-plant scale studies have been conducted to evaluate the potential for large-scale production, focusing on optimizing reaction variables and cell design. dtic.milntis.govresearchgate.net A unique cell design incorporating a powdered silver anode has been explored to allow for continuous operation without the loss of the anode material. researchgate.net Research in this area aims to develop environmentally sound and economically viable electrochemical methods for producing key energetic materials. dtic.milntis.gov

The following table outlines the key components and their functions in a typical electrochemical synthesis of the this compound precursor.

| Component | Function |

| Nitroethane | Starting Material |

| Potassium Nitrite | Nitrating Agent |

| Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ | Reversible Chemical Mediator |

| Anode | Oxidant Source |

| Formaldehyde | Reactant for final step |

This table is based on the principles of electrochemical synthesis of this compound precursors. researchgate.netosti.gov

Advancements in Electrochemical Cell Design for this compound Production

Electrochemical synthesis has emerged as a promising alternative to traditional chemical oxidation methods for producing this compound, primarily due to its potential for waste reduction. researchgate.netserdp-estcp.milresearchgate.net The core of this process involves the electrochemical oxidative nitration of a starting material like nitroethane, followed by a condensation reaction with formaldehyde. researchgate.netosti.gov

Initial attempts at direct electrochemical oxidation of nitroethane on a platinum electrode surface resulted in low yields and the generation of significant undesirable by-products. researchgate.netosti.gov This led to the exploration of mediated electrochemical synthesis, which has shown a dramatic improvement in the yield of the oxidative nitration step. researchgate.netosti.gov

Two notable mediator systems that have been investigated are the Ag+/Ag⁰ couple and the Fe(CN)₆³⁻/⁴⁻ (ferricyanide/ferrocyanide) couple. researchgate.netosti.gov Both were derived from known chemical oxidizers for this type of reaction. osti.gov While both mediators enhance the reaction, the Fe(CN)₆³⁻/⁴⁻ system has demonstrated greater promise for industrial-scale production. osti.gov This is attributed to the lower cost of the mediator and its solubility, which allows for easier integration into conventional electrochemical cell designs. osti.gov

A key innovation in cell design for this process is the development of a flow-cell system. researchgate.netosti.gov This design allows for continuous operation where the intermediate product, potassium 1,1-dinitroethanate, can be precipitated and removed from the reaction mixture. researchgate.netosti.gov Simultaneously, the starting materials, nitroethane and potassium nitrite, can be replenished as they are consumed. researchgate.net This continuous process is a significant step towards efficient, large-scale production. dtic.milresearchgate.net

One specific and unique cell design incorporates a bed of powdered silver as the anode. researchgate.net This design facilitates continuous operation without the loss of silver from the anode, addressing a significant economic drawback of earlier chemical methods that used silver nitrate. researchgate.net A postulated reaction mechanism involves an intermediate complex containing ethylnitronate, nitrite, and silver ions in a 1:1:2 ratio. researchgate.net

Electrochemical Oxidative Nitration: The anode of the electrochemical cell, often with the aid of a mediator, is used to oxidize nitroethane in the presence of a nitrite source to form a gem-dinitro compound. researchgate.netosti.gov

Condensation: The resulting intermediate is then condensed with formaldehyde to yield this compound. researchgate.netosti.gov

The development of pilot-scale electrochemical cells is a key area of ongoing research, with the goal of demonstrating the scalability and economic feasibility of this cleaner production route. dtic.milntis.govserdp-estcp.mil These efforts are part of a broader initiative to develop environmentally sound electrochemical methods for the production of important materials for the Department of Defense. dtic.milntis.gov

Interactive Table: Comparison of Mediator Systems in Electrochemical Synthesis

| Mediator System | Advantages | Disadvantages | Suitability for Scale-Up |

| Ag+/Ag⁰ | High efficiency in oxidative nitration. researchgate.net | Higher cost of silver, potential for loss from the anode in certain cell designs. researchgate.net | Less favorable due to economic and operational challenges. researchgate.net |

| Fe(CN)₆³⁻/⁴⁻ | Lower cost, high solubility, ease of use in conventional cell designs. osti.gov | May require careful control of reaction conditions to optimize yield. | High promise for industrial production. osti.gov |

Multi-Step Synthesis from Complex Polyols

An alternative synthetic avenue to this compound involves the use of more complex polyols as starting materials. This approach offers the potential to build the dinitropropyl moiety from a pre-existing carbon skeleton.

Nitroisobutylglycerol, which can be synthesized from nitromethane (B149229), serves as a versatile precursor for a range of energetic materials. researchgate.netmdpi.com While direct conversion to this compound is not the primary route described, the chemistry involved in the derivatization of nitroisobutylglycerol highlights relevant synthetic strategies. For instance, the synthesis of related energetic compounds from nitroisobutylglycerol involves steps such as nitration and manipulation of hydroxyl groups, which are fundamental transformations in the synthesis of nitroalcohols. researchgate.netmdpi.com

A more direct, though multi-step, pathway to a related compound, 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), from nitroisobutylglycerol has been detailed. mdpi.com This synthesis involves the following key steps:

Protection of the diol functionality of nitroisobutylglycerol.

Oxidative nitration of the remaining hydroxyl group.

Deprotection and subsequent nitration of the diol.

This demonstrates the principle of using a complex polyol backbone and sequentially modifying its functional groups to achieve the desired dinitromethyl structure.

The synthesis of this compound and its derivatives often relies on a sequential functionalization approach. A common strategy begins with nitroethane, which is first subjected to a Henry reaction (nitroaldol condensation) with formaldehyde to introduce a hydroxymethyl group, forming 2-nitro-1-propanol. This intermediate is then oxidized and nitrated to yield the final this compound.

Alternatively, the synthesis can proceed by first creating the gem-dinitro group and then adding the alcohol functionality. This is exemplified by the electrochemical synthesis route where nitroethane is first converted to potassium 1,1-dinitroethanate. dtic.milresearchgate.net This intermediate is then condensed with formaldehyde in a subsequent step to form this compound. researchgate.netosti.gov

The choice of sequence can be influenced by factors such as the stability of intermediates, reaction yields, and the ease of purification at each stage.

Optimization and Process Intensification in this compound Synthesis

Efforts to improve the synthesis of this compound are focused on maximizing yield, minimizing the formation of byproducts, and optimizing reaction conditions for both economic and environmental benefits.

In the synthesis of bis(2,2-dinitropropyl)formal (BDNPF) and bis(2,2-dinitropropyl)acetal (BDNPA) from this compound, controlling the reaction temperature is crucial for inhibiting byproduct formation. google.comwipo.intgoogle.comgoogle.com These reactions are typically maintained at low temperatures, ranging from -30 °C to 30 °C. google.comwipo.intgoogle.comgoogle.com

Following the primary reaction, a quenching step with water is employed to remove water-soluble reactants and byproducts. google.comwipo.intgoogle.comgoogle.com This is often followed by a wash with an aqueous hydroxide solution. google.comwipo.intgoogle.comgoogle.com The hydroxide wash serves to neutralize the acid catalyst and to solubilize any unreacted this compound as its nitronate salt, effectively separating it from the desired product. google.comwipo.intgoogle.comgoogle.com

In the synthesis of this compound itself via the persulfate/ferricyanide method, the reaction temperature is also a key parameter. One reported procedure shows the temperature rising from 14°C to 35°C during the addition of reagents, followed by stirring at ambient temperature. prepchem.com Careful control of this exotherm is important for achieving a good yield, reported to be around 65% in this instance. prepchem.com

The choice of solvent plays a critical role in both the reaction and the purification stages of this compound and its derivatives. In the synthesis of BDNPF and BDNPA, a "nonsolvent" process is often preferred for the main reaction, but a low-boiling-point polar organic solvent is used for extraction of the product. google.comwipo.intgoogle.comgoogle.com Methyl tert-butyl ether (MTBE) is a preferred solvent for this extraction. google.comwipo.intgoogle.comgoogle.com

For the purification of related compounds like 2,2-dinitro-1,3-propanediol, isopropyl acetate (B1210297) has been recommended as a solvent for extraction from the aqueous solution, while ethylene (B1197577) dichloride is suggested for recrystallization. dtic.mil

In a laboratory preparation of this compound, ether is used as the extraction solvent to separate the product from the aqueous reaction mixture. prepchem.com The final product can then be purified by short-path distillation. prepchem.com

The optimization of reaction conditions also extends to the choice of catalysts and reagents. For example, in the synthesis of BDNPA from this compound and an acetaldehyde (B116499) source, both Lewis acids and protic acids can be used as catalysts. google.comgoogle.com The slow addition of the catalyst while maintaining a low temperature is a common practice to control the reaction rate and minimize side reactions. google.com

Green Chemistry Considerations in this compound Synthesis

Traditional chemical synthesis routes for the precursors of this compound are known to generate substantial amounts of waste. For instance, it is estimated that producing approximately 200,000 pounds of DNPOH via certain chemical pathways would generate over 2.5 million pounds of hazardous, corrosive salt waste. serdp-estcp.mil This significant environmental burden has driven research into cleaner production methods. ntis.govserdp-estcp.mil

Electrochemical synthesis represents a significant advancement in the green production of this compound. osti.govamazonaws.com In this approach, the anode of an electrochemical cell replaces the chemical oxidants used in conventional synthesis, a substitution that drastically reduces the generation of secondary waste and the associated disposal costs. researchgate.netosti.gov The production of polynitroalkanes through electrochemical routes is seen as a pathway to more efficient and environmentally responsible manufacturing. ntis.govserdp-estcp.mil

The choice of mediator in the electrochemical process is also a key green chemistry consideration. While both silver (Ag+/Ag0) and ferricyanide (Fe(CN)6-3/-4) mediators have been shown to be effective, the ferricyanide system demonstrates greater promise for industrial-scale applications. researchgate.netosti.gov This is due to the lower cost of the ferricyanide mediator and its solubility, which allows for easier integration into conventional electrochemical cell designs. researchgate.netosti.gov

Furthermore, research has focused on developing continuous, flow-cell-based systems for electrochemical synthesis. researchgate.netosti.gov In such a system, the intermediate product, potassium 1,1-dinitroethanate, can be precipitated and removed from the reaction continuously, while starting materials are replenished as they are consumed. researchgate.netosti.gov This approach not only improves efficiency but also aligns with the principles of continuous manufacturing, which is often a greener alternative to batch processing. The development of these electrochemical methods is a direct result of initiatives aiming to reduce the environmental impact of manufacturing processes within the defense industry. ntis.govdtic.mil

Table 2: Environmental Impact Comparison: Chemical vs. Electrochemical Synthesis

| Aspect | Conventional Chemical Synthesis (e.g., Oxidative Nitration) | Electrochemical Synthesis |

|---|---|---|

| Oxidizing Agent | Chemical oxidants (e.g., AgNO3, Persulfates) researchgate.netprepchem.com | Anode of the electrochemical cell researchgate.netosti.gov |

| Waste Generation | High; significant generation of corrosive salt and metal waste researchgate.netserdp-estcp.mil | Drastically reduced secondary waste streams researchgate.netserdp-estcp.mil |

| Reagent Cost/Toxicity | Can involve costly and toxic heavy metals (e.g., silver) researchgate.net | Utilizes less expensive and more manageable mediators (e.g., ferricyanide) researchgate.netosti.gov |

| Process Type | Often batch processes researchgate.net | Amenable to continuous, flow-cell based operation researchgate.netosti.gov |

| Overall Goal | Product yield and purity | Product yield and purity, plus waste reduction and environmental responsibility ntis.govamazonaws.com |

Chemical Transformations and Reaction Mechanisms of 2,2 Dinitropropanol

Reactivity at the Hydroxyl Functional Group

The primary hydroxyl group in 2,2-dinitropropanol readily undergoes reactions typical of alcohols, including the formation of acetals, formals, esters, and ethers. These transformations are fundamental to the synthesis of more complex molecules and energetic materials.

The reaction of this compound with aldehydes or their synthetic equivalents is a key transformation, leading to the formation of acetals and formals. Notably, the reaction with formaldehyde (B43269) yields Bis(2,2-dinitropropyl)formal (BDNPF), and the reaction with acetaldehyde (B116499) produces Bis(2,2-dinitropropyl)acetal (BDNPA). These compounds are significant as energetic plasticizers, often used in combination.

The formation of both BDNPF and BDNPA from this compound proceeds via an acid-catalyzed condensation mechanism. The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic hydroxyl group of this compound attacks the activated carbonyl carbon. This is followed by the addition of a second molecule of this compound and the elimination of a water molecule to yield the final acetal (B89532) or formal.

A variety of acid catalysts can be employed for these reactions. Protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and hydrobromic acid (HBr) have been utilized. Lewis acids, for instance, boron trifluoride etherate (BF₃·O(Et)₂), are also effective catalysts for these condensation reactions masterorganicchemistry.com. The reaction temperature is typically maintained at low levels, ranging from approximately -30°C to 30°C, to minimize the formation of byproducts masterorganicchemistry.com.

For the synthesis of BDNPA, various sources of acetaldehyde can be used, including acetaldehyde itself, as well as its oligomeric forms like paraldehyde and metaldehyde masterorganicchemistry.com. Similarly, for BDNPF synthesis, formaldehyde sources such as s-trioxane are employed.

Stoichiometric control is an important aspect of acetal and formal formation to maximize the yield of the desired product and minimize unreacted starting materials. The reaction stoichiometry involves two equivalents of this compound reacting with one equivalent of the aldehyde. In practice, it is often preferable to use a slight excess of the aldehyde source to ensure the complete conversion of the alcohol masterorganicchemistry.com. The precise control of the molar ratio between the reactants is crucial for an efficient and cost-effective synthesis process.

| Parameter | Description | Reference |

|---|---|---|

| Reactants | This compound and an acetaldehyde source (e.g., acetaldehyde, paraldehyde, metaldehyde) | masterorganicchemistry.com |

| Catalyst | Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·O(Et)₂) | masterorganicchemistry.com |

| Stoichiometry | A slight excess of the acetaldehyde source is preferred. | masterorganicchemistry.com |

| Temperature | -30°C to 30°C | masterorganicchemistry.com |

The hydroxyl group of this compound can be esterified by reaction with carboxylic acids or their derivatives, as well as with nitrating agents.

The reaction with carboxylic acids to form esters, known as Fischer esterification, is typically carried out in the presence of an acid catalyst, such as concentrated sulfuric acid. This is a reversible reaction where the alcohol (this compound) reacts with a carboxylic acid to form an ester and water. The mechanism involves protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol's hydroxyl group.

Esterification can also be achieved using nitrating agents to introduce a nitrate (B79036) ester group (-ONO₂). This is a crucial reaction in the synthesis of energetic materials. For instance, the nitration of the related compound 2,2-dinitro-1,3-propanediol yields 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), a powerful energetic plasticizer. While specific studies on the direct nitration of this compound are not widely available in the reviewed literature, the reactivity of similar structures suggests that the hydroxyl group of this compound could be converted to a nitrate ester under appropriate nitrating conditions, such as treatment with a mixture of nitric and sulfuric acids.

The hydroxyl group of this compound can also undergo etherification to form ethers. Several general methods for ether synthesis from alcohols could be applicable to this compound.

One common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. Due to the presence of the sterically demanding geminal dinitropropyl group, this reaction would be most efficient with a less hindered alkyl halide.

Another potential route is the acid-catalyzed dehydration of this compound. This method is typically used for the synthesis of symmetrical ethers from primary alcohols. The reaction involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction.

For more sterically hindered alcohols, the Mitsunobu reaction provides an alternative for ether synthesis. This reaction involves the use of triphenylphosphine and a dialkyl azodicarboxylate (such as DEAD or DIAD) to activate the hydroxyl group for nucleophilic attack by another alcohol. This method proceeds with an inversion of stereochemistry at the alcohol carbon.

Formation of Acetals and Formals (e.g., Bis(2,2-dinitropropyl)formal, Bis(2,2-dinitropropyl)acetal)

Reactions Involving the Geminal Dinitro Moieties

The geminal dinitro group is a key feature of this compound, significantly influencing its chemical properties. While often preserved in reactions involving the hydroxyl group, this moiety can also participate in various chemical transformations.

The synthesis of geminal dinitro compounds often involves the oxidation of a mono-nitro precursor. For example, a process for producing hydroxy geminal dinitro compounds involves reacting an organic nitro compound with an aldehyde, followed by reaction with a nitrite (B80452) salt in the presence of an oxidizing agent like an alkali metal persulfate and a catalytic amount of an alkali metal ferricyanide (B76249) organic-chemistry.org.

The geminal dinitro group can be susceptible to nucleophilic attack under certain conditions. For instance, the decomposition of the related compound 2-bromo-2-nitropropane-1,3-diol in an aqueous base involves reactions at the carbon bearing the nitro and bromo groups. This suggests that the carbon atom attached to the two nitro groups in this compound could be a site for nucleophilic substitution or elimination reactions, although such reactivity is not extensively documented for this compound itself.

Furthermore, the nitro groups themselves can undergo reduction. The reduction of nitro compounds is a well-established area of organic chemistry. Depending on the reducing agent and reaction conditions, nitro groups can be reduced to various functional groups, including nitroso, hydroxylamino, and amino groups. The reduction of the geminal dinitro groups in this compound would lead to the formation of novel compounds with potentially interesting properties. Common reducing agents for nitro groups include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and metal-acid systems (e.g., iron in acidic media).

Nucleophilic Substitutions at the Dinitromethyl Carbon

Transformations Leading to Other Nitro Compounds

This compound serves as a key precursor in the synthesis of other energetic nitro compounds, most notably bis(2,2-dinitropropyl)acetal (BDNPA). This transformation involves the acid-catalyzed reaction of two equivalents of this compound with an acetaldehyde source. google.com

Michael Addition Reactions of this compound and its Anionic Forms

The reactivity of this compound in Michael additions is highly dependent on the reaction conditions and the nature of the electrophilic acceptor. The presence of the hydroxyl group and the acidic protons alpha to the nitro groups allows for two distinct reaction pathways: direct addition of the alcohol (oxa-Michael addition) or addition of a carbanion formed after a preliminary transformation.

Reactivity with Olefinic Acceptors

When this compound is treated with α,β-unsaturated olefinic acceptors in the presence of an aqueous base, it does not act as the direct nucleophile. Instead, it undergoes a retro-Henry (deformylation) reaction, cleaving into formaldehyde and the anion of 1,1-dinitroethane. This 1,1-dinitroethanide anion is the active nucleophile that subsequently participates in the Michael addition with the olefinic acceptor. acs.org

Acceptors that react via this pathway include:

Ethyl acrylate acs.org

Methyl vinyl ketone acs.org

Acrylonitrile acs.org

In each of these cases, the final product is a result of the 1,1-dinitroethane anion adding to the β-carbon of the activated olefin.

Reactivity with Acetylenic Acceptors

In contrast to its behavior with olefinic acceptors, this compound can undergo a direct Michael-type addition with activated acetylenic acceptors under specific non-aqueous conditions. acs.org In this pathway, the oxygen atom of the hydroxyl group acts as the nucleophile (oxa-Michael addition), adding to the alkyne to form an ether.

A key example is the reaction of this compound with ethyl propiolate. acs.org This reaction proceeds without the prior deformylation of the alcohol, demonstrating that the 2,2-dinitropropoxy moiety can be added directly across the carbon-carbon triple bond. acs.org

Influence of Basic Conditions on Reactivity

The choice of base and solvent system is critical in determining the reaction pathway for the Michael addition of this compound.

Aqueous Basic Conditions : In the presence of water and a base (e.g., sodium hydroxide), this compound readily undergoes deformylation. This is the dominant pathway when reacting with olefinic acceptors like acrylates and acrylonitrile, leading to products derived from 1,1-dinitroethane. acs.org The basic conditions facilitate the cleavage of the C-C bond between the hydroxymethyl group and the dinitromethyl carbon.

Non-aqueous, Weakly Basic Conditions : When a weaker, non-nucleophilic base such as pyridine (B92270) is used as a catalyst in a non-aqueous solvent like methylene (B1212753) chloride, the deformylation reaction is suppressed. acs.org These conditions favor the direct nucleophilic attack of the alcohol's oxygen atom. This is demonstrated in the reaction with ethyl propiolate, which yields ethyl β-(2,2-dinitropropoxy)acrylate in 79% yield, with a trans-to-cis isomer ratio of 3.4:1. acs.org This represents the first documented instance of a Michael addition of a 2,2-dinitroalkanol occurring without prior deformylation. acs.org

| Michael Acceptor | Conditions (Catalyst/Solvent) | Effective Nucleophile | Reaction Pathway | Product Type | Yield / Isomer Ratio |

|---|---|---|---|---|---|

| Ethyl Acrylate | Aqueous Base | 1,1-Dinitroethanide anion | Deformylation followed by C-addition | Adduct of 1,1-dinitroethane | Not Specified |

| Methyl Vinyl Ketone | Aqueous Base | 1,1-Dinitroethanide anion | Deformylation followed by C-addition | Adduct of 1,1-dinitroethane | Not Specified |

| Acrylonitrile | Aqueous Base | 1,1-Dinitroethanide anion | Deformylation followed by C-addition | Adduct of 1,1-dinitroethane | Not Specified |

| Ethyl Propiolate | Pyridine / Methylene Chloride | This compound | Direct O-addition (Oxa-Michael) | Ethyl β-(2,2-dinitropropoxy)acrylate | 79% / 3.4:1 (trans:cis) |

Mechanistic Studies of this compound Degradation Pathways

The chemical stability and degradation of this compound are understood primarily in the context of its role as a breakdown product of larger molecules. It is a known terminal product of the thermo-chemical degradation of the common energetic plasticizer mixture of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal (BDNPA/F). osti.gov

The primary mechanism for the formation of this compound in these systems is the acid-catalyzed hydrolysis of the acetal or formal linkage in BDNPA/F. osti.govnih.gov This hydrolysis is a dominant decomposition pathway and requires the presence of both water and an acid. osti.gov The necessary acidic environment is often generated from the initial decomposition of the parent nitro compound, which can release species like nitrous acid (HONO) and nitric acid (HNO₃). osti.gov Hydrolysis of the BDNPA/F proceeds through a hemiacetal or hemiformal intermediate, which further decomposes to yield this compound and either ethanal or methanal, respectively. nih.gov

While its formation as a degradation product is well-documented, specific mechanistic studies on the degradation of isolated this compound are less common. However, insights can be drawn from studies on analogous gem-dinitroalkanes, such as 2,2-dinitropropane. The thermal decomposition of 2,2-dinitropropane has been shown to proceed via the initial fission of a carbon-nitro (C-NO₂) bond. This is considered the rate-determining step, with a reported activation energy of 45.7 kcal/mol. This initial homolysis of the C-N bond would generate a 2-nitropropyl radical and a nitrogen dioxide radical (•NO₂). Subsequent reactions would then lead to the formation of final products. By analogy, a similar C-NO₂ bond scission is a plausible primary step in the thermal degradation pathway of this compound.

Hydrolytic Cleavage Mechanisms

The study of the hydrolytic cleavage of this compound is crucial for understanding its stability and environmental fate. While much of the research focuses on its formation from larger molecules, the mechanisms of its own degradation are also of scientific interest. The alkaline hydrolysis of structurally similar compounds, such as bis(2,2-dinitropropyl) acetal (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF), provides insights into potential pathways for this compound cleavage.

In alkaline conditions, related dinitro compounds have been shown to react with a base to yield nitrite and 1,1-dinitroethane anions dtic.mil. These reactions suggest that the dinitromethyl group is susceptible to nucleophilic attack. For this compound, a proposed mechanism could involve an initial deprotonation of the hydroxyl group, followed by an intramolecular rearrangement or direct attack by a hydroxide (B78521) ion on the carbon atom bearing the nitro groups.

Potential hydrolytic cleavage pathways for this compound are theorized to involve:

Nucleophilic Substitution: Direct displacement of one of the nitro groups by a hydroxide ion.

Elimination Reactions: Base-induced elimination of nitrous acid, potentially leading to the formation of an alkene.

The kinetics of alkaline hydrolysis for BDNPA and BDNPF have been investigated, showing a second-order reaction rate dependent on the concentration of both the dinitro compound and the base dtic.mil. It is plausible that the hydrolysis of this compound would follow similar kinetics.

| Reactant | Proposed Reaction Type | Potential Products |

|---|---|---|

| This compound | Nucleophilic Substitution | Nitrite, 1,1-dinitroethane anion, Acetate (B1210297), Formate (B1220265) |

| This compound | Elimination | Nitrous acid, Alkenes |

Role as a Hydrolysis Product in the Degradation of Related Nitrated Esters

This compound (DNPOH) is a significant hydrolysis product in the degradation of the eutectic mixture of bis(2,2-dinitropropyl) acetal (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF), collectively known as nitroplasticizer (NP) nih.govosti.gov. The presence of DNPOH is a reliable indicator of the hydrolytic degradation of these materials nih.gov.

The degradation of BDNPA/F proceeds through the hydrolysis of the acetal or formal functional group, which is the dominant decomposition pathway nih.gov. This reaction is catalyzed by the presence of both water and acid osti.gov. Increased acidity, often resulting from the formation of nitric acid (HNO₃) from the decomposition of the parent compound, accelerates the hydrolysis of NP into this compound nih.gov.

The hydrolysis of BDNPA/F initially forms this compound and a corresponding 2,2-dinitropropyl hemiacetal or hemiformal. These hemiacetal/hemiformal intermediates are unstable and further decompose to yield another molecule of this compound and either ethanal or methanal, respectively nih.gov.

While it was previously thought that nitrous acid elimination was the primary degradation pathway for BDNPA/F, recent studies using advanced analytical techniques have found no evidence to support this. Instead, hydrolysis and the radical-based homolysis of the C-N bond have been identified as the two main degradation pathways nih.gov. At elevated temperatures, the C-N homolysis becomes more significant, but hydrolysis remains the predominant mechanism under many conditions nih.gov.

The formation of this compound is considered a terminal step in the thermo-chemical degradation of NP osti.gov. Its detection in aged samples of NP confirms that hydrolysis has occurred osti.gov.

Advanced Spectroscopic and Chromatographic Characterization in 2,2 Dinitropropanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2-Dinitropropanol, offering precise information about the proton and carbon environments within the molecule. researchgate.net Synthesis of this compound standards has been validated using NMR, providing a reliable reference for its identification in complex mixtures. osti.govresearchgate.net

Proton (¹H) NMR spectroscopy distinguishes the different types of protons in this compound based on their unique electronic environments. The molecule contains three distinct proton signals: a methyl group (CH₃), a methylene (B1212753) group (CH₂), and a hydroxyl group (OH). A study comparing a this compound standard analyzed in 2021 reported specific chemical shifts that allow for clear identification. researchgate.net The methyl protons appear as a singlet, the methylene protons as a doublet, and the hydroxyl proton as a triplet, with the coupling observed between the methylene and hydroxyl protons. researchgate.net

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH₃ | 2.06 | Singlet |

| -CH₂- | 4.25 | Doublet |

| -OH | 4.85 | Triplet |

This table presents ¹H NMR data for this compound as reported in a 2021 analysis. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. The spectrum displays three distinct signals corresponding to the methyl carbon, the methylene carbon, and the quaternary carbon to which the two nitro groups are attached. The chemical shift of the quaternary carbon is significantly downfield due to the strong electron-withdrawing effect of the two nitro groups. researchgate.netlibretexts.org

| Carbon Environment | Chemical Shift (δ) in ppm |

|---|---|

| -CH₃ | 21.8 |

| -CH₂OH | 66.4 |

| -C(NO₂)₂- | 117.8 |

This table presents ¹³C NMR data for this compound as reported in a 2021 analysis. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for directly probing the nitrogen environment of the nitro functional groups. While specific ¹⁵N NMR data for this compound is not widely published, the chemical shifts of nitroalkanes typically appear in a characteristic range. specac.com This technique is highly sensitive to the electronic environment of the nitrogen atom. For this compound, ¹⁵N NMR would be expected to show a single resonance peak for the two equivalent nitro groups. The low natural abundance and sensitivity of the ¹⁵N nucleus often require isotopic enrichment or specialized techniques like heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC) for successful detection. specac.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum is characterized by strong absorptions from the hydroxyl and nitro groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (Alkane) | Stretching | 3000 - 2850 | Medium |

| NO₂ (Nitro group) | Asymmetric Stretching | ~1550 | Strong |

| NO₂ (Nitro group) | Symmetric Stretching | ~1350 | Strong |

| C-O (Alcohol) | Stretching | 1300 - 1000 | Strong |

This table outlines the characteristic IR absorption frequencies for the functional groups in this compound based on established ranges. uc.eduosti.gov

The presence of a broad, strong band in the 3500-3200 cm⁻¹ region is indicative of the hydrogen-bonded hydroxyl (O-H) stretch. nist.gov The most prominent features for nitroalkanes are the very strong asymmetric and symmetric stretching vibrations of the NO₂ group, typically appearing near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. uc.edu

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for studying its structural integrity. It is frequently coupled with liquid chromatography (LC) for the separation and identification of this compound from complex mixtures, such as the degradation products of aged nitroplasticizers. osti.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. The fragmentation of geminal polynitroalkanes like this compound and the closely related 2,2-dinitropropane is characterized by specific neutral losses.

Common fragmentation pathways include:

Loss of Nitro Group (NO₂): A characteristic fragmentation for polynitroalkanes is the homolytic cleavage and loss of a nitro radical (•NO₂), which has a mass of 46 Da.

Loss of Nitric Oxide (NO): Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (•NO), with a mass of 30 Da.

Loss of Nitrous Acid (HNO₂): The elimination of a neutral nitrous acid molecule (mass 47 Da) is another possible pathway.

In studies using liquid chromatography coupled with a time-of-flight mass spectrometer (LC-QTOF), this compound has been identified by the mass of its adducts. For instance, the formate (B1220265) adduct ion [M+HCOO]⁻ with a measured m/z of 209.0415 has been analyzed via MS/MS. researchgate.net The fragmentation of this adduct produced characteristic daughter ions that confirmed the structure of the parent molecule. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the characterization of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. In the analysis of this compound (DNPOH), HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), offers definitive structural confirmation.

Research focused on the degradation products of eutectic bis(2,2-dinitropropyl) acetal (B89532)/formal (BDNPA/F) nitroplasticizer has successfully identified DNPOH using this technique. osti.govosti.gov The exact mass of the molecular ion and its fragments provides a high degree of confidence in the identification. For instance, in studies identifying DNPOH as a hydrolysis product, tandem mass spectral data was collected from the Extracted Ion Chromatogram (XIC) of m/z 209.0415 ± 0.02. osti.gov This value corresponds to the protonated molecule of a related compound in the mixture being analyzed, with DNPOH being a key fragment. Further fragmentation of this precursor ion yields a characteristic pattern that confirms the presence of the DNPOH structure. The high mass accuracy of the measurements, typically with errors of less than 5 ppm, allows for the unambiguous assignment of elemental formulas to the observed ions. osti.govacs.org

The fragmentation of a precursor ion related to DNPOH in one study is detailed in the table below, showcasing the mass accuracy that confirms the elemental composition of the fragments. osti.gov

| Theoretical Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) | Ion Formula |

| 151.0350 | 151.0345 | -3.31 | C3H7N2O4 |

| 133.0244 | 133.0240 | -3.01 | C3H5N2O3 |

| 105.0342 | 105.0339 | -2.86 | C2H5N2O2 |

| 85.0291 | 85.0289 | -2.35 | C2H5N2O |

| 57.0342 | 57.0340 | -3.51 | C2H5N |

| This interactive table provides a summary of the mass accuracy data for MS/MS spectra, confirming the identity of fragments related to this compound. |

This level of precision is crucial for distinguishing between isomers and other compounds with similar nominal masses, a common challenge in the analysis of complex mixtures such as aged energetic materials.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Methodologies

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry has emerged as a powerful analytical technique for the identification and characterization of compounds in complex matrices. researchgate.netnih.gov This method is particularly well-suited for the analysis of this compound (DNPOH), especially when it is present as a degradation product in aged nitroplasticizers. osti.govosti.gov The coupling of liquid chromatography for separation with the high resolution and mass accuracy of a QTOF mass spectrometer allows for the confident identification of DNPOH, even at low concentrations. semanticscholar.org

In a representative study, DNPOH was synthesized and used as a standard to validate its identification in aged BDNPA/F samples. osti.gov The LC-QTOF analysis was instrumental in confirming the presence of DNPOH as a terminal product of hydrolysis. osti.govosti.gov The chromatographic method was developed to achieve good separation of the various components in the aged material, with DNPOH having a characteristic retention time. For example, in one method, a retention time of approximately 5.20 minutes was reported for DNPOH. osti.gov

The parameters for a typical LC-QTOF method used in the analysis of DNPOH are summarized in the table below. osti.govresearchgate.net

| Parameter | Value |

| Liquid Chromatography | |

| Column | 150 x 2.1 mm (specific brand and type may vary) |

| Mobile Phase | Gradient elution with water and organic solvent (e.g., acetonitrile (B52724) or methanol) containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govsemanticscholar.org |

| Flow Rate | Typically in the range of 0.30 - 0.40 mL/min. osti.govsemanticscholar.org |

| Column Temperature | Maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times. nih.gov |

| Injection Volume | Small volumes, typically 2-10 µL. researchgate.netnih.gov |

| Mass Spectrometry (QTOF) | |

| Ionization Mode | Electrospray Ionization (ESI), often in both positive and negative modes to maximize compound coverage. researchgate.net |

| MS Scan Range | A wide mass range is typically scanned to detect all possible ions. |

| Data Acquisition | Often performed using Information-Dependent Acquisition (IDA) to trigger MS/MS scans for ions of interest. nih.gov |

| This interactive table outlines the key parameters for a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) method for the analysis of this compound. |

The use of tandem mass spectrometry (MS/MS) within the LC-QTOF workflow is crucial for structural elucidation. By selecting the molecular ion of DNPOH as a precursor, a characteristic fragmentation pattern can be generated and compared to that of a reference standard, providing unequivocal identification. osti.gov

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of chemical compounds. mdpi.comchromatographyonline.com While specific studies focusing solely on the purity assessment of isolated this compound (DNPOH) are not prevalent in the reviewed literature, the HPLC methods developed for its analysis as part of complex mixtures can be directly applied for this purpose. osti.govnih.gov The principle of purity assessment by HPLC relies on separating the main compound from any impurities, with the peak area of the main compound being proportional to its concentration.

The methods used in LC-QTOF analyses of aged energetic materials demonstrate the effective separation of DNPOH from its precursors and other degradation products. osti.govnih.gov A typical reversed-phase HPLC setup is employed for this purpose.

A representative HPLC method suitable for the analysis and purity assessment of DNPOH would include the following components:

| Parameter | Description |

| Column | A reversed-phase column, such as a C8 or C18, is commonly used. For instance, a Phenomenex Kinetex 2.6 µm C8 100 Å, 150 × 2.1 mm column has been utilized. nih.gov |

| Mobile Phase | A gradient elution using a mixture of an aqueous phase (e.g., water with 13 mM ammonium acetate at pH 6.0) and an organic phase (e.g., a mixture of acetonitrile and methanol). nih.govsemanticscholar.org |

| Detector | A UV-Vis detector is standard for HPLC analysis. The wavelength for detection would be chosen based on the UV absorbance spectrum of DNPOH. For more sensitive and specific detection, a mass spectrometer is used, as in LC-MS methods. |

| Purity Calculation | The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. |

| This interactive table details the typical parameters for an HPLC method for the purity assessment of this compound. |

For a formal purity assessment, a reference standard of DNPOH would be required for comparison. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per standard guidelines. mdpi.com

Gas Chromatography (GC) for Volatile Analysis (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its application to thermally labile compounds like this compound (DNPOH) presents significant challenges due to the potential for decomposition in the high-temperature environment of the GC inlet and column. acs.org The literature on the analysis of related energetic materials, such as BDNPA/F, indicates a preference for LC techniques to avoid thermal degradation. acs.org

While direct GC analysis of DNPOH is not commonly reported, GC-MS has been used to analyze the volatile and semi-volatile degradation products of materials containing DNPOH precursors. acs.orgresearchgate.net For instance, studies on the thermal aging of BDNPA/F have used GC-MS to identify compounds in the headspace of the samples. acs.org These analyses often employ specialized injection techniques, such as a programmable temperature vaporizer (PTV) inlet, to minimize the thermal stress on the analytes. acs.org

Should GC analysis of DNPOH or related volatile impurities be necessary, the following considerations would be critical:

| Technique | Description | Relevance to DNPOH Analysis |

| On-Column Injection | The sample is introduced directly onto the column without passing through a heated inlet, minimizing thermal decomposition. gcms.cz | Potentially suitable for preventing the degradation of DNPOH during injection. |

| Programmable Temperature Vaporizer (PTV) Inlet | Allows for a controlled temperature ramp during injection, which can be optimized to volatilize the analytes without causing them to decompose. acs.org | This could be optimized for DNPOH if direct analysis is required. |

| Fast GC | Utilizes shorter columns and faster temperature ramps to reduce the analysis time and the time the analyte spends at high temperatures. | Could be beneficial in minimizing on-column degradation. |

| Coupling with Mass Spectrometry (GC-MS) | Provides definitive identification of the eluting compounds, which is crucial for distinguishing between the parent compound and any degradation products formed during the analysis. nih.gov | Essential for confirming the identity of peaks and detecting any in-situ decomposition. |

| This interactive table summarizes advanced GC techniques that could potentially be applied to the analysis of this compound, with considerations for its thermal lability. |

Given the thermal sensitivity of nitro compounds, any application of GC for the analysis of DNPOH would require careful method development and validation to ensure that the results accurately reflect the composition of the sample and are not skewed by analytical artifacts. acs.orgosti.gov

X-ray Crystallography and Structural Determination (if relevant academic data exists)

As of the current literature review, there are no published X-ray crystal structures for this compound (DNPOH) itself. However, crystallographic data is available for compounds synthesized directly from DNPOH, such as bis(2,2-dinitropropyl)formal (BDNPF). iucr.orgnih.gov The study of these derivatives provides some insight into the structural behavior of the 2,2-dinitropropoxy moiety that originates from DNPOH.

In the crystal structure of BDNPF, the molecule exhibits specific conformations and intermolecular interactions. iucr.orgnih.gov While this does not provide the direct crystal structure of DNPOH, it confirms the connectivity of the 2,2-dinitropropyl group, which is the core structure of DNPOH.

The absence of a published crystal structure for this compound suggests that either the compound is difficult to crystallize into a form suitable for single-crystal X-ray diffraction, or that this specific analysis has not been a focus of published research. Obtaining a crystal structure for DNPOH would be a valuable contribution to the field, providing a solid-state benchmark for theoretical calculations and a deeper understanding of its physical properties.

Theoretical and Computational Chemistry of 2,2 Dinitropropanol

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-dinitropropanol at the molecular level. These computational techniques model the electronic distribution and nuclear arrangement, offering predictions of molecular geometry, bond strengths, and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying complex energetic materials. DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as the molecular electrostatic potential, which is crucial for understanding intermolecular interactions and sensitivity.

While specific DFT studies focusing exclusively on the isolated this compound molecule are not extensively detailed in the cited literature, the methodology has been applied to closely related compounds. For instance, DFT (B3LYP/6-31G(d)) has been used to study the decomposition of 2,2-dinitro-1-methoxypropane, a structural analog. psu.edu Such studies provide valuable data on how the gem-dinitro group influences the electronic environment and reactivity of the molecule. psu.edu In the context of the degradation of bis(2,2-dinitropropyl) acetal (B89532)/formal (BDNPA/F), of which this compound is a hydrolysis product, DFT calculations have been performed on the entire BDNPA and BDNPF molecules to understand their degradation pathways. researchgate.netresearchgate.netnih.gov These calculations help in rationalizing the fragmentation patterns observed in mass spectrometry. researchgate.net

Table 1: Representative Theoretical Data for Model Compounds Related to this compound

| Parameter | Model Compound | Computational Method | Calculated Value |

|---|---|---|---|

| C-N Bond Length | Bis(2,2-dinitropropyl)-nitramine | Crystal Structure Analysis | 1.451(2) Å |

| C-C Bond Length | Bis(2,2-dinitropropyl)-nitramine | Crystal Structure Analysis | 1.517(3) Å |

| HONO Elimination Barrier | 2,2-dinitro-1-methoxypropane | DFT (B3LYP/6-31G(d)) | 42 kcal/mol |

| NO₂ Scission Barrier | 2,2-dinitro-1-methoxypropane | DFT (B3LYP/6-31G(d)) | 30 kcal/mol |

Note: This table presents data for related compounds to infer properties of this compound due to a lack of specific literature on the isolated molecule. The data for Bis(2,2-dinitropropyl)-nitramine is from experimental crystal structure determination, which provides a benchmark for computational results. dtic.mil

Ab Initio Methods for Property Prediction

Ab initio methods are another class of quantum chemical calculations based on first principles, without the use of empirical parameters. nih.govanl.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.

For energetic compounds, ab initio calculations are instrumental in accurately predicting heats of formation, bond dissociation energies, and reaction barriers. nih.gov While the direct application of high-level ab initio methods to this compound is not prominently featured in the available research, force fields for molecular dynamics simulations of dinitro compounds have been developed using geometries optimized at the MP2 level of theory. tandfonline.com This approach ensures that the force field parameters for bond lengths and angles are derived from a high-quality quantum mechanical basis. tandfonline.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds and the energy associated with them. nobelprize.orglibretexts.org For a flexible molecule like this compound, with its rotatable C-C and C-O bonds, multiple conformers exist, each with a distinct energy level.

The relative energies of these conformers determine their population at a given temperature. The potential energy surface (PES) maps these energy changes as a function of bond rotations. Identifying the lowest energy conformers (global and local minima) and the energy barriers (transition states) between them is crucial for understanding the molecule's average structure and reactivity. libretexts.org For example, in related nitro compounds, the orientation of the nitro groups and the hydroxyl group can lead to intramolecular hydrogen bonding, which would significantly stabilize certain conformations. A study on model compounds for nitroplasticizers noted that the alcohol functionality in this compound led to hydrogen bonding that altered relative energies in reactions like HONO elimination. psu.edu

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions, including the decomposition and transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed.

Energetics of Decomposition Pathways

The thermal decomposition of nitroalkanes is a critical area of study for energetic materials. For gem-dinitro compounds, two primary initial decomposition pathways are often considered: C-NO₂ bond homolysis (scission) and nitrous acid (HONO) elimination. psu.edu

Computational studies on model compounds like 2,2-dinitro-1-methoxypropane and 2,2-dinitropropane have provided quantitative estimates for the energetics of these pathways. psu.edu

C-NO₂ Bond Scission : This pathway involves the breaking of a carbon-nitro bond to form a nitro radical (•NO₂) and an alkyl radical. DFT calculations for a model compound showed the barrier height for this process is equivalent to the bond dissociation energy, calculated to be approximately 30 kcal/mol. psu.edu

HONO Elimination : This pathway involves the elimination of a molecule of HONO, leading to the formation of a nitroalkene. For a model compound resembling a component of nitroplasticizer, the calculated activation energy for HONO elimination to form the trans alkene was 42 kcal/mol, with the reaction being endothermic by 3 kcal/mol. psu.edu This was identified as the primary initial step for decomposition at lower temperatures. psu.edu Experimental results for the similar compound 2,2-dinitropropane indicated a barrier of 39 kcal/mol for HONO elimination. psu.edu

Hydrolysis is another significant degradation pathway, particularly in the presence of acid catalysts, leading to the formation of this compound from larger molecules like BDNPA/F. researchgate.netnih.govresearchgate.netosti.govosti.gov The subsequent reactions of this compound itself are influenced by the presence of the hydroxyl group.

Kinetics of Transformation Reactions

Theoretical calculations can also predict the kinetics of reactions by determining the rate constants. acs.org This is often achieved using transition state theory (TST), where the rate is related to the energy difference between the reactants and the transition state (the activation energy).

For the decomposition of related nitro compounds, DFT calculations have been used to compare the activation energies of competing pathways. The lower activation energy for HONO elimination (42 kcal/mol) compared to NO₂ scission at higher temperatures (experimental value of 49 kcal/mol for 2,2-dinitropropane) suggests that HONO elimination is the kinetically favored pathway under certain conditions. psu.edu The presence of the alcohol group in this compound is noted to affect these relative energies through hydrogen bonding, which can alter the stability of the transition state and thus influence the reaction kinetics. psu.edu

Molecular Dynamics Simulations for Intermolecular Interactions and Structural Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. osti.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into both intramolecular dynamics and intermolecular interactions. osti.govbioisi.pt For a compound like this compound, MD simulations can elucidate the complex interplay of forces that govern its structural conformations and its interactions with neighboring molecules in various phases.

The structural and interactive behavior of this compound is dictated by the presence of a hydroxyl (-OH) group and two nitro (-NO₂) groups. These functional groups facilitate a range of intermolecular forces (IMFs), which are attractions between molecules, as opposed to intramolecular forces that hold a molecule together. mdpi.comnih.gov The primary IMFs at play for this compound are hydrogen bonding, dipole-dipole interactions, and London dispersion forces. acs.orgosti.gov

Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and the two nitro groups can act as hydrogen bond acceptors. pan.olsztyn.pl This leads to the formation of a robust network of intermolecular hydrogen bonds, which are particularly strong types of dipole-dipole interactions and significantly influence the physical properties of the substance. osti.govpan.olsztyn.pl

Dipole-Dipole Interactions: The strong electron-withdrawing nature of the two nitro groups and the polar O-H bond create a significant permanent dipole moment in the molecule. These permanent dipoles lead to electrostatic attractions between the partially positive end of one molecule and the partially negative end of another. nih.govosti.gov

Spectroscopic studies have provided experimental evidence of the complex structural nature of this compound. The observation of complex vibrational bands for the hydroxyl group (νₒₕ) indicates that the molecule exists as an equilibrium mixture of different conformers, specifically the trans conformer and an intramolecularly hydrogen-bonded gauche conformer. lanl.gov In the gauche conformation, the hydroxyl group is positioned closely enough to a nitro group to form an internal hydrogen bond, which stabilizes this particular arrangement. lanl.gov

An MD simulation of this compound would track the populations of these conformers and the dynamics of the hydrogen bond network. Key analyses would include:

Radial Distribution Functions (RDFs): To describe the probability of finding an atom at a certain distance from another atom, revealing the structure of the local environment (e.g., solvation shells in a solvent).

Hydrogen Bond Analysis: To quantify the average number, lifetime, and geometry of both inter- and intramolecular hydrogen bonds.

Conformational Analysis: To monitor the transitions between trans and gauche states and determine their relative stabilities as a function of temperature and environment.

Table 1: Key Intermolecular and Intramolecular Interactions in this compound

| Interaction Type | Participating Functional Groups | Description |

| Intermolecular Forces | ||

| Hydrogen Bonding (Donor) | Hydroxyl (-OH) | The hydrogen atom of the hydroxyl group forms a strong directional interaction with electronegative atoms (oxygen) on adjacent molecules. pan.olsztyn.pl |

| Hydrogen Bonding (Acceptor) | Hydroxyl (-OH), Nitro (-NO₂) | The oxygen atoms of both the hydroxyl and nitro groups can accept hydrogen bonds from donor groups on neighboring molecules. pan.olsztyn.pl |

| Dipole-Dipole Interactions | Nitro (-NO₂), Hydroxyl (-OH) | Electrostatic attraction between the permanent positive and negative poles of adjacent polar molecules. nih.gov |

| London Dispersion Forces | Entire Molecule | Weak, temporary attractions resulting from instantaneous fluctuations in electron density. nih.gov |

| Intramolecular Forces | ||

| Intramolecular Hydrogen Bonding | Hydroxyl (-OH) and Nitro (-NO₂) | In the gauche conformer, the hydroxyl proton interacts with an oxygen atom of one of the geminal nitro groups, forming a five-membered ring structure. lanl.gov |

Predictive Modeling for Chemical Reactivity and Stability

For this compound, a key aspect of its chemical profile is its role as a degradation product and its own subsequent reactivity. It is known to be formed via the acid-catalyzed hydrolysis of the energetic plasticizer eutectic bis(2,2-dinitropropyl) acetal/formal (BDNPA/F). acs.orgosti.govresearchgate.net The stability of this compound itself is limited, and it can undergo further reactions, primarily decomposition.

Predictive models focus on identifying the weakest chemical bonds and the most energetically favorable reaction pathways. The main predicted decomposition routes for gem-dinitro compounds like this compound include:

C-N Bond Homolysis: The cleavage of a carbon-nitro bond to form a carbon-centered radical and a nitrogen dioxide (•NO₂) radical. This is often the primary decomposition step at high temperatures. acs.orgpsu.edu

HONO Elimination: A non-radical reaction involving the elimination of nitrous acid (HONO). This pathway is often dominant at lower temperatures in the condensed phase. psu.edu

Retro-Henry Reaction: As a β-nitro alcohol, this compound can decompose via a base-catalyzed retro-nitroaldol (retro-Henry) reaction, yielding formaldehyde (B43269) and its corresponding nitroalkane, 2-nitropropane. lanl.gov

Computational studies on closely related model compounds provide quantitative predictions for the energy barriers associated with these decomposition steps. For instance, DFT calculations on a model compound structurally similar to the components that degrade into this compound have been performed to estimate activation energies for key decomposition reactions. psu.edu These values, while not specific to this compound, are illustrative of the data that predictive modeling can generate.

Table 2: Illustrative Predicted Activation Energies for Decomposition Pathways of Related Nitro Compounds

| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) | Reference for Methodology |

| C-NO₂ Bond Homolysis | Radical cleavage of the carbon-nitro bond. | ~49 | psu.edu |

| HONO Elimination | Non-radical elimination of nitrous acid. | ~30 - 42 | psu.edu |

| Retro-Henry Reaction | Base-catalyzed cleavage into an aldehyde and a nitroalkane. | Not specified in sources, but known to be kinetically facile under alkaline conditions. lanl.gov |

Note: The activation energies are from computational studies on model compounds like 2,2-dinitropropane and are representative of the values expected for similar bond-breaking processes in this compound.

These predictive models are crucial for understanding the stability of this compound. They indicate that the compound's stability is highly dependent on conditions; for example, the presence of acids can catalyze its formation from precursors, while the presence of bases can accelerate its decomposition via the retro-Henry pathway. acs.orglanl.gov Furthermore, by calculating bond dissociation energies (BDEs), computational models can precisely identify the C-N bond as a likely initiation point for thermal decomposition, consistent with experimental observations for many nitro compounds. wikipedia.org

Role of 2,2 Dinitropropanol As a Precursor in Advanced Organic Synthesis Research

Synthesis of Dinitrated Acetals and Formals for Polymer and Material Chemistry Research

2,2-Dinitropropanol serves as a key starting material for the synthesis of dinitrated acetals and formals, which are primarily used as energetic plasticizers in propellant and explosive formulations. google.comresearchgate.netdtic.milat.ua These plasticizers are crucial for improving the processability and mechanical properties of polymer binders, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), polyethylene (B3416737) glycols (PEG), and cellulose (B213188) acetate (B1210297) butyrates (CAB), without compromising the energetic performance of the final composition. dtic.milgoogle.com

The synthesis of these compounds involves the acid-catalyzed condensation of this compound with an aldehyde or a formaldehyde (B43269) source. google.comgoogle.com For instance, bis(2,2-dinitropropyl)acetal (BDNPA) is synthesized by reacting this compound with an acetaldehyde (B116499) source, such as acetaldehyde, paraldehyde, or metaldehyde, in the presence of a Lewis or protic acid catalyst like boron trifluoride etherate (BF₃·O(Et)₂). google.comrsc.org The reaction is typically conducted at low temperatures (-30 °C to 30 °C) to minimize the formation of byproducts. google.com A nonsolvent process has been developed to produce BDNPA with a yield of at least 50%. google.com

Similarly, bis(2,2-dinitropropyl)formal (BDNPF) is produced by the reaction of this compound with a formaldehyde source, such as paraformaldehyde or s-trioxane, using a protic acid catalyst like sulfuric acid (H₂SO₄). google.comgoogle.com This process can also be carried out without a solvent, achieving yields of 60% or higher. google.comwipo.int BDNPF is a solid at room temperature and is often mixed with the liquid BDNPA to form a eutectic mixture (BDNPA/F) that is liquid at ambient temperatures and serves as a widely used commercial plasticizer. google.comresearchgate.net

Research has also explored the synthesis of other novel formals. For example, bis(2,2-dinitropropyl ethylene) formal (BDNPEF) has been synthesized through the aldol (B89426) condensation of formaldehyde with this compound and ethylene (B1197577) glycol. kci.go.kr This compound has shown good plasticization efficiency in glycidyl (B131873) azide (B81097) polymer (GAP) based binders. kci.go.kr

Table 1: Synthesis of Dinitrated Acetals and Formals from this compound

| Product | Reactant(s) with this compound | Catalyst | Typical Yield | Application |

| Bis(2,2-dinitropropyl)acetal (BDNPA) | Acetaldehyde source (acetaldehyde, paraldehyde) | Lewis acid (e.g., BF₃·O(Et)₂) | ≥ 50% | Energetic Plasticizer |

| Bis(2,2-dinitropropyl)formal (BDNPF) | Formaldehyde source (paraformaldehyde, s-trioxane) | Protic acid (e.g., H₂SO₄) | ≥ 60% | Energetic Plasticizer |

| Bis(2,2-dinitropropyl ethylene) formal (BDNPEF) | Formaldehyde, Ethylene Glycol | Aldol Condensation | - | Energetic Plasticizer |

Development of Novel Highly Nitrated Molecular Architectures